molecular formula C11H16O5 B6243230 1,3-diethyl 2-cyclopropanecarbonylpropanedioate CAS No. 7394-16-3

1,3-diethyl 2-cyclopropanecarbonylpropanedioate

Cat. No.: B6243230
CAS No.: 7394-16-3
M. Wt: 228.2
InChI Key:
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Description

1,3-diethyl 2-cyclopropanecarbonylpropanedioate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.25 g/mol . It is known for its unique structure, which includes a cyclopropane ring and ester functional groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

1,3-diethyl 2-cyclopropanecarbonylpropanedioate can be synthesized through several synthetic routes. One common method involves the reaction of diethyl malonate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,3-diethyl 2-cyclopropanecarbonylpropanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles such as amines or alcohols replace the ester group, forming amides or other esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-diethyl 2-cyclopropanecarbonylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications includes its use as an intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-cyclopropanecarbonylpropanedioate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The cyclopropane ring and ester groups provide sites for chemical modifications, allowing for the creation of diverse structures.

In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compounds derived from it.

Comparison with Similar Compounds

1,3-diethyl 2-cyclopropanecarbonylpropanedioate can be compared with other similar compounds, such as:

    Diethyl malonate: A simpler ester with two ethyl ester groups, commonly used in organic synthesis.

    Cyclopropanecarboxylic acid: Contains a cyclopropane ring and a carboxylic acid group, used in the synthesis of various cyclopropane derivatives.

    Ethyl cyclopropanecarboxylate: An ester with a cyclopropane ring, similar in structure but with different reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclopropane ring and ester groups, providing a versatile platform for chemical modifications and applications in diverse fields.

Properties

CAS No.

7394-16-3

Molecular Formula

C11H16O5

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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